Lup-20(29)-烯-2α,3β-二醇

描述

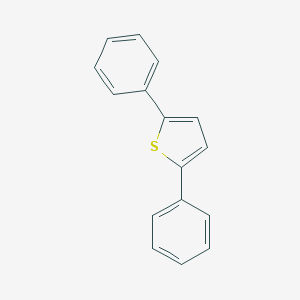

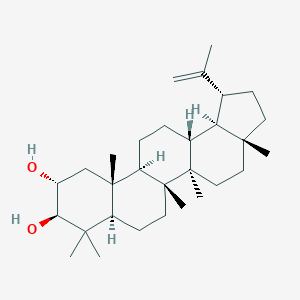

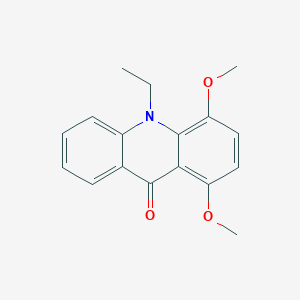

“Lup-20(29)-ene-2alpha,3beta-diol” is a type of triterpene, which is a class of chemical compounds composed of three terpene units with the molecular formula C30H48 . Triterpenes are major biosynthetic building blocks within nearly every living creature. Specifically, triterpenes are one of the largest classes of plant metabolites and are known to have numerous biological activities .

Molecular Structure Analysis

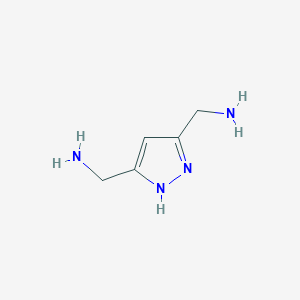

The molecular structure of “Lup-20(29)-ene-2alpha,3beta-diol” is characterized by a pentacyclic triterpene skeleton . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .科学研究应用

Photosynthesis Light Reactions Inhibition

Scientific Field

Plant Biochemistry Application Summary: This compound acts as an inhibitor of photosynthesis light reactions, particularly affecting the energy transfer processes within plants . Methods of Application:

- Technical Details: The effects were measured using chlorophyll a fluorescence induction kinetics. Results Summary: The compound induced a K-band in fluorescence induction kinetics, indicating inhibition of the water-splitting enzyme complex involved in photosynthesis .

Antioxidant Activity

Scientific Field

Pharmacology Application Summary: Exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in biological systems . Methods of Application:

- Technical Details: Determined using IC50 values in various assays. Results Summary: Demonstrated good antioxidant activity with significant IC50 values, indicating its potential as a natural antioxidant agent .

Antimicrobial Properties

Scientific Field

Microbiology Application Summary: The compound has shown inhibitory activity against certain strains of bacteria, suggesting its use as an antimicrobial agent . Methods of Application:

- Technical Details: Zones of inhibition were measured to assess the antimicrobial efficacy. Results Summary: Produced zones of inhibition against the tested bacteria, confirming its antimicrobial potential .

Anticancer Activity

Scientific Field

Oncology Application Summary: Potential anticancer activities have been suggested, with the ability to inhibit the proliferation of cancer cells . Methods of Application:

- Technical Details: Could include assays like MTT for cell viability. Results Summary: While specific data is not provided, the presence of anticancer activity is indicated by its bioactive profile .

Anti-inflammatory Effects

Scientific Field

Immunology Application Summary: The compound may possess anti-inflammatory properties, useful in treating inflammatory conditions . Methods of Application:

- Technical Details: Measurement of inflammatory markers or edema reduction could be part of the methodology. Results Summary: The bioactivity profile suggests anti-inflammatory effects, although detailed results are not specified .

Antituberculosis Activity

Scientific Field

Infectious Diseases Application Summary: Has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis . Methods of Application:

- Technical Details: MIC (Minimum Inhibitory Concentration) values would be a key parameter. Results Summary: The compound’s presence in extracts with known antituberculosis activity suggests potential efficacy in this application .

Energy Transfer Inhibition in Photosynthesis

Scientific Field

Plant Physiology Application Summary: This compound is known to inhibit energy transfer within the photosynthetic apparatus of plants . Methods of Application:

- Technical Details: The appearance of a K-band in fluorescence induction kinetics indicated the inhibition of the water-splitting enzyme complex . Results Summary: The compound effectively inhibited the energy transfer, as evidenced by the changes in fluorescence induction kinetics .

Mitochondrial Crosstalk Modulation

Scientific Field

Cellular Biology Application Summary: A derivative of “Lup-20(29)-ene-2alpha,3beta-diol” has been studied for its effects on the crosstalk between apoptosis and autophagy in mitochondria . Methods of Application:

- Technical Details: The study examined the expression of various proteins involved in apoptosis and autophagy pathways . Results Summary: The compound induced cell cycle arrest and promoted apoptosis, suggesting a potential therapeutic application in cancer treatment .

Photosynthesis Light Reactions Inhibitors

Scientific Field

Biochemistry Application Summary: Certain derivatives of the compound act as inhibitors of the light reactions in photosynthesis . Methods of Application:

- Technical Details: The compound induced the appearance of a K-band and transformed PSII reaction centers into “heat sinks” or silent reaction centers . Results Summary: The compound’s inhibitory effect on the photosynthetic light reactions was confirmed through chlorophyll a fluorescence .

Modulation of Cellular Homeostasis

Scientific Field

Cellular Physiology Application Summary: A derivative of “Lup-20(29)-ene-2alpha,3beta-diol” known as Betulinic acid has been studied for its role in modulating cellular homeostasis . Methods of Application:

- Technical Details: The study focused on alterations in membrane-bound ATPases, detoxification enzymes, and antioxidant enzymes . Results Summary: Betulinic acid helped in downregulating elevated membrane-bound ATPases and modulating detoxification and antioxidant enzymes, indicating its potential as a protective agent against cellular damage .

Antiviral Activity

Scientific Field

Virology Application Summary: Triterpene derivatives have been tested for their antiviral activities, particularly against HIV . Methods of Application:

- Technical Details: The study measured the efficacy of the compounds in inhibiting viral replication . Results Summary: The derivatives showed significant activity against HIV, suggesting their potential use as antiviral agents .

Neuroprotective Effects

Scientific Field

Neurology Application Summary: “Lup-20(29)-ene-2alpha,3beta-diol” and its derivatives have been suggested to have neuroprotective effects . Methods of Application:

安全和危害

属性

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21+,22-,23+,24+,25-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLKRXCBRUCJZ-BUXXFNAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lup-20(29)-ene-2alpha,3beta-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

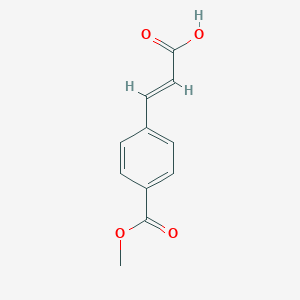

![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)

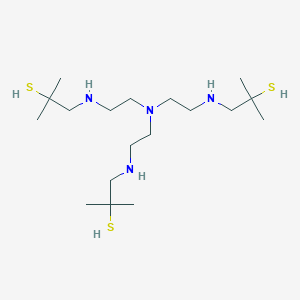

![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)